Ozenoxacin

Antimicrobial susceptibility testing MIC determination Topical antibiotic development

Source Ozenoxacin (CAS 245765-41-7), the prototype non-fluorinated quinolone with differentiated bactericidal coverage. Unlike fluorinated congeners, its pyridinyl C-7 substitution and absence of C-6 fluorine confer a superior safety profile—free from phototoxicity and tendinopathy signals. With an MIC90 of 0.12 mg/L against 1,454 global S. aureus isolates and retained potency against high-level mupirocin-resistant MRSA, it is the validated reference standard for topical antimicrobial susceptibility screening and preclinical efficacy models. Its mutant prevention concentration (MPC) of 0.05 mg/L is 280-fold lower than ciprofloxacin, enabling resistance emergence studies with a low-MPC benchmark. Available in ≥98% purity for R&D use.

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
CAS No. 245765-41-7
Cat. No. B1663890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzenoxacin
CAS245765-41-7
SynonymsGF-001001-00;  GF 001001-00;  GF001001-00;  M-5120;  M5120;  M 5120;  T-3912;  T 3912;  T3912;  GF-00100100;  GF00100100;  GF 00100100;  Ozenoxacin;  Xepi
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
InChIInChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)
InChIKeyXPIJWUTXQAGSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ozenoxacin 245765-41-7: Non-Fluorinated Quinolone Reference Standard for Topical Antibacterial Procurement and Research


Ozenoxacin (CAS 245765-41-7) is a non-fluorinated quinolone antibacterial agent approved by the FDA in 2017 for topical treatment of impetigo caused by Staphylococcus aureus or Streptococcus pyogenes in patients aged two months and older [1]. Unlike fluorinated quinolones, ozenoxacin possesses a pyridinyl group at the C-7 position and lacks the fluorine atom at C-6, a structural distinction that contributes to its differentiated safety and activity profile [2]. The compound exerts bactericidal activity through simultaneous inhibition of bacterial DNA gyrase and topoisomerase IV [2], with demonstrated potency against both methicillin-susceptible and methicillin-resistant S. aureus, including isolates resistant to ciprofloxacin, mupirocin, and fusidic acid [3].

Why Ozenoxacin Cannot Be Simply Substituted with Alternative Topical Antibiotics: A Procurement-Focused Analysis


Interchangeability among topical antibacterial agents is precluded by substantial differences in in vitro potency, susceptibility profiles against resistant isolates, and resistance selection pressure. Ozenoxacin exhibits MIC90 values against S. aureus (0.12 mg/L) that are four-fold lower than mupirocin (0.5 mg/L) and two-fold lower than fusidic acid (0.25 mg/L) in direct comparative testing of recent clinical isolates [1]. Furthermore, mupirocin high-level resistance exceeds 10% among MRSA isolates [2], while ozenoxacin maintains activity against these same resistant strains. The compound's mutant prevention concentration (MPC) of 0.05 mg/L for quinolone-susceptible MSSA is 280-fold lower than that of ciprofloxacin and levofloxacin [3], indicating a substantially reduced propensity for resistance emergence during therapy. These quantifiable disparities in microbiological activity and resistance profiles render simple substitution scientifically unjustified for applications requiring predictable, potent coverage of SSTI pathogens.

Ozenoxacin (CAS 245765-41-7) Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


Superior In Vitro Potency of Ozenoxacin Against S. aureus Compared to Mupirocin, Fusidic Acid, and Retapamulin

In a worldwide multicentre study (2020–2022) evaluating 1,454 S. aureus clinical isolates from skin and soft-tissue infections, ozenoxacin demonstrated an MIC90 of 0.12 mg/L [1]. This potency exceeded all comparator agents tested, with retapamulin MIC90 of 0.12 mg/L (equivalent at the 90th percentile but with higher MIC50 values), fusidic acid MIC90 of 0.25 mg/L (two-fold higher), and mupirocin MIC90 of 0.5 mg/L (four-fold higher) [1]. Ozenoxacin inhibited 99% of S. aureus isolates at an MIC of ≤0.5 mg/L [1].

Antimicrobial susceptibility testing MIC determination Topical antibiotic development SSTI pathogens

Ozenoxacin Retains Full Activity Against Mupirocin-Resistant MRSA Where Mupirocin Fails

In the CANWARD 2007–18 surveillance study of Canadian SSTI isolates, high-level mupirocin resistance (MIC ≥512 mg/L) was identified in 14.1% of MRSA isolates (40/283) [1]. Against the entire MRSA collection (n=283), ozenoxacin inhibited all isolates at an MIC of ≤0.5 mg/L, including those with ciprofloxacin MICs >2 mg/L, clarithromycin-resistant, clindamycin-resistant, high-level fusidic acid-resistant, and high-level mupirocin-resistant phenotypes [1]. Ozenoxacin MIC50 and MIC90 against MSSA were 0.004 mg/L and 0.25 mg/L, respectively [1].

Antibiotic resistance MRSA Topical antimicrobial resistance Mupirocin-resistant S. aureus

Ozenoxacin Demonstrates Superior In Vivo Efficacy Versus Mupirocin and Retapamulin in Murine S. aureus Dermal Infection Model

In a murine model of S. aureus dermal infection, direct comparison of 1% ozenoxacin ointment and cream formulations against 2% mupirocin ointment and 1% retapamulin ointment demonstrated superior efficacy of ozenoxacin in reducing bacterial counts [1]. Both 1% and 2% ozenoxacin concentrations were identified as the most effective for reducing S. aureus counts following dermal application [1]. The study concluded that 1% ozenoxacin ointment and cream were the most effective formulations for significantly reducing bacterial load in S. aureus dermally infected mice [1].

Animal model Dermal infection In vivo efficacy Preclinical development

Ozenoxacin Exhibits 280-Fold Lower Mutant Prevention Concentration Than Ciprofloxacin and Levofloxacin

The mutant prevention concentration (MPC) of ozenoxacin for methicillin-susceptible S. aureus strains susceptible to quinolones (without mutations in the quinolone resistance-determining region, QRDR) was 0.05 mg/L [1]. This value is 280-fold lower than the MPC observed with ciprofloxacin and levofloxacin against the same strains [1]. In MSSA and MRSA strains with mutations in gyrA and/or grlA genes, the MPC of ozenoxacin ranged from 0.1 to 6 mg/L, whereas the MPC of levofloxacin and ciprofloxacin exceeded 50 mg/L for the same strains [1].

Mutant prevention concentration Antibiotic resistance Pharmacodynamics Resistance selection

Ozenoxacin Avoids Class-Associated Toxicities of Fluorinated Quinolones: No Phototoxicity, Photoallergy, or Tendinopathy Signal

Preclinical development studies demonstrated that ozenoxacin lacks adverse effects generally associated with fluorinated quinolones, including phototoxicity, photoallergy, sensitization potential, and tendon or joint toxicity [1]. In human dermal tolerability studies, both ozenoxacin formulations showed excellent tolerability, with only minimal signs of erythema observed in the vast majority of cases and no evidence of edema or papular response [2]. Systemic absorption following topical application was negligible, and the most common treatment-related adverse events (application-site erythema and pruritus) did not differ significantly from placebo [3].

Drug safety Toxicology Fluoroquinolone adverse effects Dermal tolerability

Ozenoxacin Demonstrates Rapid Microbiological Clearance Superior to Retapamulin in Phase III Impetigo Trial

In a multicenter, randomized, placebo- and retapamulin-controlled Phase III clinical trial, ozenoxacin 1% cream applied twice daily for 5 days produced more rapid microbiological clearance than retapamulin 1% ointment [1]. Microbiological success rates for ozenoxacin were 70.8% at 3–4 days and 79.2% at 6–7 days, compared to placebo rates of 38.2% and 56.6%, respectively [1]. Clinical success rates were 34.8% for ozenoxacin versus 19.2% for placebo (p = 0.003), with retapamulin achieving 37.7% clinical success [2].

Clinical trial Impetigo Microbiological eradication Phase III

Ozenoxacin 245765-41-7: Validated Application Scenarios for Research, Preclinical Development, and Formulation Procurement


Topical Antibacterial Screening Libraries for MRSA and Mupirocin-Resistant S. aureus

Ozenoxacin should be included as a positive control or reference compound in antimicrobial susceptibility screening panels targeting S. aureus, particularly where coverage of MRSA and mupirocin-resistant isolates is required. The compound's MIC90 of 0.12 mg/L against 1,454 global S. aureus isolates [1] and its retained activity against high-level mupirocin-resistant MRSA (14.1% resistance rate in Canadian surveillance data) [2] provide benchmark values for comparator compound evaluation.

Murine Dermal Infection Models for Candidate Topical Antimicrobial Evaluation

For laboratories conducting preclinical efficacy studies of topical antimicrobial formulations in S. aureus dermal infection models, ozenoxacin 1% cream or ointment serves as a validated positive control with documented superior in vivo efficacy versus 2% mupirocin and 1% retapamulin ointments [3]. This established performance benchmark enables direct head-to-head comparison of novel formulations against a reference standard with known in vivo efficacy.

Mutant Selection Window Pharmacodynamic Studies

Ozenoxacin is an appropriate reference compound for investigations examining the relationship between drug concentration and resistance emergence in S. aureus. Its MPC of 0.05 mg/L—280-fold lower than ciprofloxacin and levofloxacin in quinolone-susceptible strains [4]—provides a low-MPC comparator for evaluating novel agents or formulations designed to minimize resistance selection pressure.

Formulation Development for Non-Fluorinated Quinolone Topical Products

For pharmaceutical development programs focused on topical quinolone formulations, ozenoxacin represents the prototype non-fluorinated quinolone with an established safety profile free from the phototoxicity, photoallergy, and tendinopathy signals associated with fluorinated congeners [5]. This differentiated toxicological profile, combined with negligible systemic absorption following topical application, makes ozenoxacin a relevant reference standard for preclinical safety assessment of novel non-fluorinated quinolone candidates.

Quote Request

Request a Quote for Ozenoxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.